molecular formula C19H23NO B009552 3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine CAS No. 19832-28-1

3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine

Cat. No.: B009552
CAS No.: 19832-28-1
M. Wt: 281.4 g/mol
InChI Key: GQXZANDAUPMCPH-UHFFFAOYSA-N
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Description

3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine, also known as MMPEA, is a chemical compound that belongs to the class of azetidine derivatives. It is a psychoactive drug that has been found to have potential applications in scientific research.

Mechanism of Action

3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine acts as a selective dopamine reuptake inhibitor by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This results in an increase in the concentration of dopamine in the synaptic cleft, which leads to an increase in dopamine signaling in the brain.
Biochemical and Physiological Effects:
The increase in dopamine signaling in the brain caused by this compound has been found to have several biochemical and physiological effects. These include increased locomotor activity, increased heart rate, increased blood pressure, and increased body temperature. This compound has also been found to have anxiogenic effects, which means that it can increase anxiety levels in some individuals.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine in lab experiments is its selectivity for the dopamine transporter, which allows for the investigation of the role of the dopamine system in the brain. However, one limitation of using this compound is its potential to cause adverse effects, such as increased anxiety levels, which may interfere with the interpretation of results.

Future Directions

There are several future directions for the use of 3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine in scientific research. One area of interest is the investigation of the role of the dopamine system in addiction and other psychiatric disorders. This compound may also be used to investigate the potential therapeutic effects of dopamine reuptake inhibitors in these disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound for use in scientific research.
Conclusion:
In conclusion, this compound is a psychoactive drug that has potential applications in scientific research. Its selectivity for the dopamine transporter allows for the investigation of the role of the dopamine system in the brain. However, its potential to cause adverse effects must be taken into consideration when using it in lab experiments. Further research is needed to determine the optimal dosage and administration of this compound for use in scientific research.

Synthesis Methods

The synthesis of 3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine involves the reaction of 3-methoxyphenylacetonitrile with 3-methyl-1-phenethylamine in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to obtain this compound as a white solid.

Scientific Research Applications

3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine has been found to have potential applications in scientific research. It has been used as a tool to investigate the role of the dopamine system in the brain. This compound acts as a selective dopamine reuptake inhibitor, which means that it increases the concentration of dopamine in the brain. This has led to its use in studies on addiction, depression, and other psychiatric disorders.

Properties

19832-28-1

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-3-methyl-1-(2-phenylethyl)azetidine

InChI

InChI=1S/C19H23NO/c1-19(17-9-6-10-18(13-17)21-2)14-20(15-19)12-11-16-7-4-3-5-8-16/h3-10,13H,11-12,14-15H2,1-2H3

InChI Key

GQXZANDAUPMCPH-UHFFFAOYSA-N

SMILES

CC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC

Canonical SMILES

CC1(CN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC

19832-28-1

synonyms

3-(m-Methoxyphenyl)-3-methyl-1-phenethylazetidine

Origin of Product

United States

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